2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted with a methyl group at position 2.
- An indol-3-yl moiety at position 5 of the triazole, linked via a thioether bridge.
- An acetamide group attached to a 2-methoxyphenyl ring.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-25-19(14-11-21-15-8-4-3-7-13(14)15)23-24-20(25)28-12-18(26)22-16-9-5-6-10-17(16)27-2/h3-11,21H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSYHTQXRNKCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel hybrid molecule that integrates the pharmacological properties of indole and 1,2,4-triazole moieties. This article delves into its biological activities, including antibacterial, antifungal, anticancer, and other therapeutic potentials.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 373.48 g/mol. The structure features an indole ring linked to a triazole-thioether and an acetamide group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1 μg/mL |
| Escherichia coli | 1 - 2 μg/mL |
| Bacillus subtilis | 0.25 - 0.5 μg/mL |
These findings suggest that the compound's structure facilitates interactions with bacterial cell membranes or enzymes critical for bacterial survival .
Antifungal Activity
The antifungal efficacy of the compound was evaluated against various fungi. The results demonstrated effective inhibition against common pathogens such as Candida albicans, with MIC values comparable to established antifungal agents .
Anticancer Properties
The anticancer potential of the compound was assessed in vitro on several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These results indicate that the compound can induce cytotoxic effects on cancer cells, likely through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For instance, triazole derivatives often act as enzyme inhibitors:
- Enzyme Inhibition : The triazole moiety interacts with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
- DNA Interaction : The indole component may intercalate into DNA, affecting replication and transcription processes in cancer cells.
Case Studies
A recent study investigated the synthesis and biological evaluation of similar compounds with varying substitutions on the triazole ring. The results highlighted that modifications at specific positions significantly influenced antibacterial and anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound’s activity and properties can be inferred by comparing it to structurally related 1,2,4-triazole derivatives (Table 1):
Key Structural Insights :
- Triazole Substitution : The 4-methyl group on the triazole (as in the target compound) enhances thermal stability compared to 4-allyl or 4-phenyl analogs .
- Indole vs. Phenyl : Indole-containing derivatives (e.g., ) exhibit stronger cytotoxic activity than phenyl-substituted analogs, likely due to improved π-π stacking with biological targets .
- Acetamide Linkage : The 2-methoxyphenyl acetamide group enhances solubility compared to chlorophenyl or nitro-substituted analogs .
Physicochemical Properties
- Melting Points : Indole-triazole derivatives generally have higher melting points (e.g., 304.7°C in ) due to hydrogen bonding from the indole NH group, compared to phenyl analogs (e.g., 200°C in ) .
- Synthetic Yields : Methoxy-substituted triazoles (e.g., 83% yield in ) are synthesized more efficiently than nitro- or chloro-substituted analogs (70–75% yields) .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide, and how are intermediates purified?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization of thiosemicarbazides, alkylation with chloroacetamide derivatives, and substitution with indole-containing moieties. Key steps include refluxing intermediates in ethanol/water mixtures with KOH as a base (e.g., 0.002 M aqueous KOH, 1-hour reflux) . Purification typically involves recrystallization from ethanol or column chromatography using silica gel. Structural confirmation is achieved via ¹H NMR, IR spectroscopy, and elemental analysis .
Q. How is the structure of this compound validated, and what spectroscopic techniques are critical?
- Methodology : ¹H NMR is used to confirm proton environments (e.g., indole NH at δ 10–12 ppm, methoxy groups at δ ~3.8 ppm). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-H absence confirming thioether formation). Elemental analysis ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) . LC-MS further verifies molecular ion peaks .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodology : Initial screening includes:
- Antimicrobial assays : Disk diffusion or broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
- In silico prediction : PASS program for activity spectrum prediction (e.g., antifungal, anticancer potential) .
Advanced Research Questions
Q. How can computational tools like molecular docking elucidate the mechanism of action for this compound?
- Methodology :
- Target identification : Dock the compound into active sites of fungal CYP51 or bacterial DNA gyrase using AutoDock Vina .
- Binding affinity analysis : Compare docking scores (ΔG values) with known inhibitors (e.g., fluconazole for CYP51).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to validate binding modes .
Q. What strategies optimize the pharmacokinetic profile of this compound, and how are they validated experimentally?
- Methodology :
- Lipophilicity : Measure logP via shake-flask method; aim for 2–5 for balanced absorption .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Solubility enhancement : Synthesize water-soluble salts (e.g., sodium/potassium salts of the acetic acid moiety) and test dissolution rates .
Q. How do structural modifications (e.g., methoxy vs. methyl substituents) impact antimicrobial efficacy?
- Methodology :
- SAR study : Synthesize analogs with varied substituents (e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl) .
- Bioactivity correlation : Test MIC values against C. albicans and correlate with Hammett σ constants or steric parameters .
- Crystallography : Resolve X-ray structures to analyze substituent effects on molecular packing and H-bonding .
Q. What interdisciplinary approaches (e.g., nanoformulations) could improve this compound’s therapeutic potential?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
